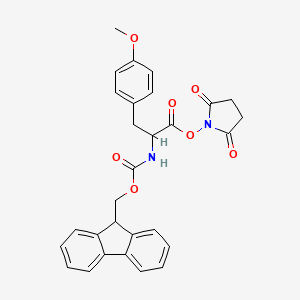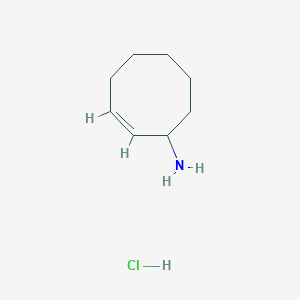
Cyclooct-2-en-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclooct-2-en-1-amine hydrochloride is a chemical compound with the molecular formula C8H16ClN and a molecular weight of 161.7 g/mol. This compound has recently gained attention in the scientific community due to its unique physical, chemical, and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Cyclooct-2-en-1-amine hydrochloride typically involves the reaction of cyclooctene with amine under specific conditions. One common method involves the use of a flow setup for photoisomerization, which is a cost-effective and efficient way to produce trans-cyclooctenes . Another method involves the reaction of cyclooctenol with ethyl chlorooxalate in the presence of triethylamine at 0°C .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the use of flow chemistry and photoisomerization techniques are promising due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Cyclooct-2-en-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into other amine derivatives.
Substitution: The amine group in this compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions include various amine derivatives and oxidized products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyclooct-2-en-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and bioorthogonal chemistry.
Biology: Employed in the study of biological systems and molecular interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Cyclooct-2-en-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to participate in bioorthogonal reactions, such as the [3+2] azide-alkyne cycloaddition, which allows for the formation of covalent bonds in biological systems without interfering with their normal functions . This reaction is facilitated by the high reactivity of cyclooctynes, which enables the compound to perform under mild conditions without the need for a catalyst .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Cyclooct-2-en-1-amine hydrochloride include:
Uniqueness
This compound is unique due to its specific structure and reactivity, which make it particularly useful in bioorthogonal chemistry and other scientific applications. Its ability to undergo various chemical reactions and its potential for use in diverse fields highlight its versatility and importance in research .
Properties
Molecular Formula |
C8H16ClN |
|---|---|
Molecular Weight |
161.67 g/mol |
IUPAC Name |
(2Z)-cyclooct-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C8H15N.ClH/c9-8-6-4-2-1-3-5-7-8;/h4,6,8H,1-3,5,7,9H2;1H/b6-4-; |
InChI Key |
QIQWEKWMVIWTSW-YHSAGPEESA-N |
Isomeric SMILES |
C1CC/C=C\C(CC1)N.Cl |
Canonical SMILES |
C1CCC=CC(CC1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


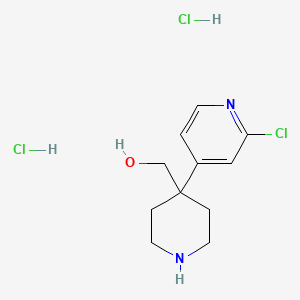
![rac-(3aR,6aR)-6a-(2-methoxyethoxy)-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride](/img/structure/B12311677.png)
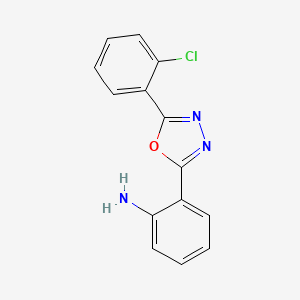
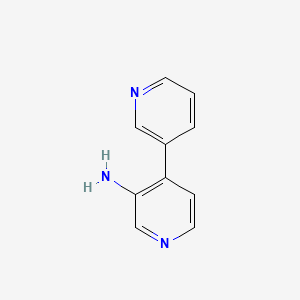
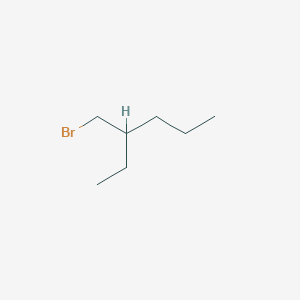
![7-amino-N-[(4-fluorophenyl)methyl]-8-oxo-2,9,16,18,21-pentazabicyclo[15.3.1]henicosa-1(21),17,19-triene-20-carboxamide](/img/structure/B12311712.png)
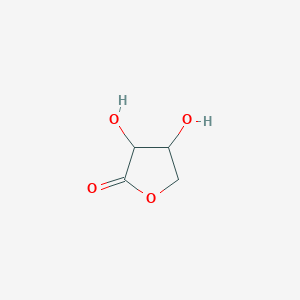
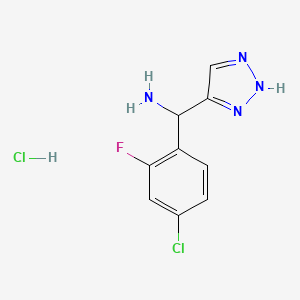
![3-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B12311724.png)
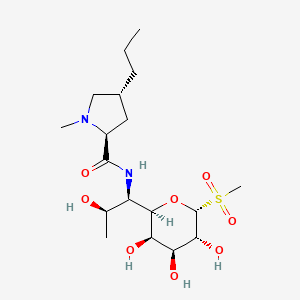
![[5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-N-(1-oxo-1-propan-2-yloxypropan-2-yl)phosphonamidic acid](/img/structure/B12311730.png)
![rac-(1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.0,2,4]octan-6-amine, trifluoroacetic acid](/img/structure/B12311741.png)
![rac-2-[(1R,2R)-2-aminocyclohexyl]ethan-1-ol, cis](/img/structure/B12311745.png)
